molecular formula C19H34Cl2N2O3 B2434730 1-(2-(4-Isopropylphenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1351643-36-1

1-(2-(4-Isopropylphenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2434730
CAS RN: 1351643-36-1
M. Wt: 409.39
InChI Key: XKJCZBQJOLYDMI-UHFFFAOYSA-N
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Description

1-(2-(4-Isopropylphenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C19H34Cl2N2O3 and its molecular weight is 409.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Research on compounds with structural similarities, such as those involving ethoxy and piperazine groups, focuses on their synthesis and reactivity. For instance, compounds synthesized through reactions involving ethylenediamine and propylenediamine have been studied for their hydrolysis into pyruvic acid, carbon dioxide, and amines, demonstrating the reactivity of these compounds under certain conditions (Iwanami et al., 1964).

Pharmacological Applications

Phenylpiperazine derivatives, which share a structural motif with the query compound, have been explored for their pharmacological properties, including acting as PPARgamma agonists (Collins et al., 1998), and as inhibitors of Src kinase activity (Boschelli et al., 2001). These studies suggest that compounds with similar structural features may have potential applications in the development of new therapeutic agents targeting specific cellular pathways or enzymes.

Molecular Design and Drug Discovery

In drug discovery, the structural elements present in the compound of interest, such as piperazine and ethoxy groups, are commonly utilized in the design of ligands for serotonin receptors, suggesting potential applications in neuropsychiatric disorder treatments (Łażewska et al., 2019). Moreover, similar compounds have been synthesized as nootropic agents, indicating their potential utility in enhancing cognitive functions (Valenta et al., 1994).

Antidepressant and Anxiolytic Effects

Dual 5-HT1A and 5-HT7 antagonists derived from phenylpiperazine structures, related to the query compound, have shown significant antidepressant and anxiolytic effects in animal models. This highlights the compound's potential application in the treatment of depression and anxiety disorders (Pytka et al., 2015).

properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-[2-(4-propan-2-ylphenoxy)ethoxy]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O3.2ClH/c1-16(2)17-4-6-19(7-5-17)24-13-12-23-15-18(22)14-21-10-8-20(3)9-11-21;;/h4-7,16,18,22H,8-15H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJCZBQJOLYDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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